N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14740368
InChI: InChI=1S/C16H16N2O4/c1-21-11-7-10(8-12(9-11)22-2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
SMILES:
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

CAS No.:

Cat. No.: VC14740368

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide -

Specification

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C16H16N2O4/c1-21-11-7-10(8-12(9-11)22-2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Standard InChI Key AJYNRDHVVDAKIY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC

Introduction

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide is a chemical compound with the CAS number 188544-96-9. It belongs to the class of benzamides, which are known for their diverse biological activities, including potential applications in pharmaceuticals and materials science. This compound is characterized by its structural components, including a carbamoyl group attached to a phenyl ring, which is further linked to a 3,5-dimethoxybenzamide moiety.

Synthesis and Preparation

The synthesis of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-aminobenzamide. This process can be facilitated through various coupling agents and conditions, such as using carbodiimides or acid chlorides in the presence of a base.

Biological Activity and Applications

While specific biological activities of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide are not extensively documented in the available literature, benzamide derivatives are generally explored for their potential in medicinal chemistry. These compounds can exhibit a range of biological effects, including anticancer, antimicrobial, and antiproliferative activities, depending on their structural modifications.

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